molecular formula C12H6N2O5 B12551619 2,8-Dinitrodibenzofuran CAS No. 144280-50-2

2,8-Dinitrodibenzofuran

Cat. No.: B12551619
CAS No.: 144280-50-2
M. Wt: 258.19 g/mol
InChI Key: AOXRLMQADIVJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dinitrodibenzofuran is an organic compound with the molecular formula C12H6N2O5 It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dinitrodibenzofuran can be synthesized through several methods. One common approach involves the intramolecular Ullmann coupling reaction. This reaction uses 2,2′-diiodo-4,4′-dinitrodiphenylether as the starting material and is carried out in the presence of activated copper in dimethylformamide (DMF) . The reaction conditions typically require a concentration of reactants ranging from 6 to 13% (w/v).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Ullmann coupling reaction remains a viable method for large-scale synthesis due to its efficiency and relatively straightforward procedure.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dinitrodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 2,8-Diaminodibenzofuran.

    Substitution: Various substituted dibenzofuran derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2,8-Dinitrodibenzofuran involves its interaction with various molecular targets. The nitro groups on the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, although specific pathways and targets are still under investigation .

Comparison with Similar Compounds

    2,8-Diaminodibenzofuran: A reduced form of 2,8-Dinitrodibenzofuran with amino groups instead of nitro groups.

    2,8-Dihydroxydibenzofuran: A hydroxylated derivative with different reactivity and applications.

    2,8-Dichlorodibenzofuran: A chlorinated derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its nitro groups, which impart specific reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds.

Properties

CAS No.

144280-50-2

Molecular Formula

C12H6N2O5

Molecular Weight

258.19 g/mol

IUPAC Name

2,8-dinitrodibenzofuran

InChI

InChI=1S/C12H6N2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H

InChI Key

AOXRLMQADIVJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.